

2-Aminooctanoic Acid in Human Metabolism: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminooctanoic acid

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Abstract

2-Aminooctanoic acid (2-AOA) is an α -amino fatty acid classified as a human metabolite, having been detected in various biological fluids.^[1] Despite its confirmed presence in the human body, current scientific literature does not extensively detail its specific endogenous metabolic pathways, enzymatic kinetics, or signaling roles. This document synthesizes the available knowledge on 2-AOA, focusing on its biochemical properties, its identification in humans, and a significant area of research involving its biotechnological synthesis and application in enhancing the efficacy of antimicrobial peptides. This guide presents quantitative data in structured tables, details relevant experimental protocols, and provides diagrams to illustrate key processes.

Biochemical Profile of 2-Aminooctanoic Acid

2-Aminooctanoic acid, also known as α -aminocaprylic acid, is an amino acid with an eight-carbon aliphatic side chain.^[1] Its structure combines the functional groups of a medium-chain fatty acid and an α -amino acid.

Property	Value	Source
Molecular Formula	C8H17NO2	PubChem
Molecular Weight	159.23 g/mol	PubChem
IUPAC Name	2-aminooctanoic acid	PubChem
Synonyms	DL- α -Aminocaprylic acid, 2-Aminocaprylic acid	MedchemExpress[2], PubChem
Classification	Alpha amino acid, Medium-chain fatty acid	HMDB[1]

Presence in Humans

2-AOA has been identified in human biological samples, leading to its classification as a human metabolite. The Human Metabolome Database (HMDB) lists its presence in blood, urine, and feces.[1] It is categorized as a secondary metabolite, which suggests it may not be essential for primary metabolic functions but could have roles in signaling or defense.[1]

Biotechnological Production and Application

A significant body of research on 2-AOA focuses on its synthesis and use in modifying antimicrobial peptides (AMPs). This modification, a form of lipidation, can enhance the therapeutic properties of these peptides.

Biosynthesis of (S)-2-Aminooctanoic Acid

A key study has detailed the biocatalytic production of the S-enantiomer of 2-AOA using a transaminase from the bacterium *Chromobacterium violaceum*. [3] This process yields an unnatural fatty amino acid with high enantiomeric excess.

This protocol is based on the methodology described by Almahboub et al. (2018).

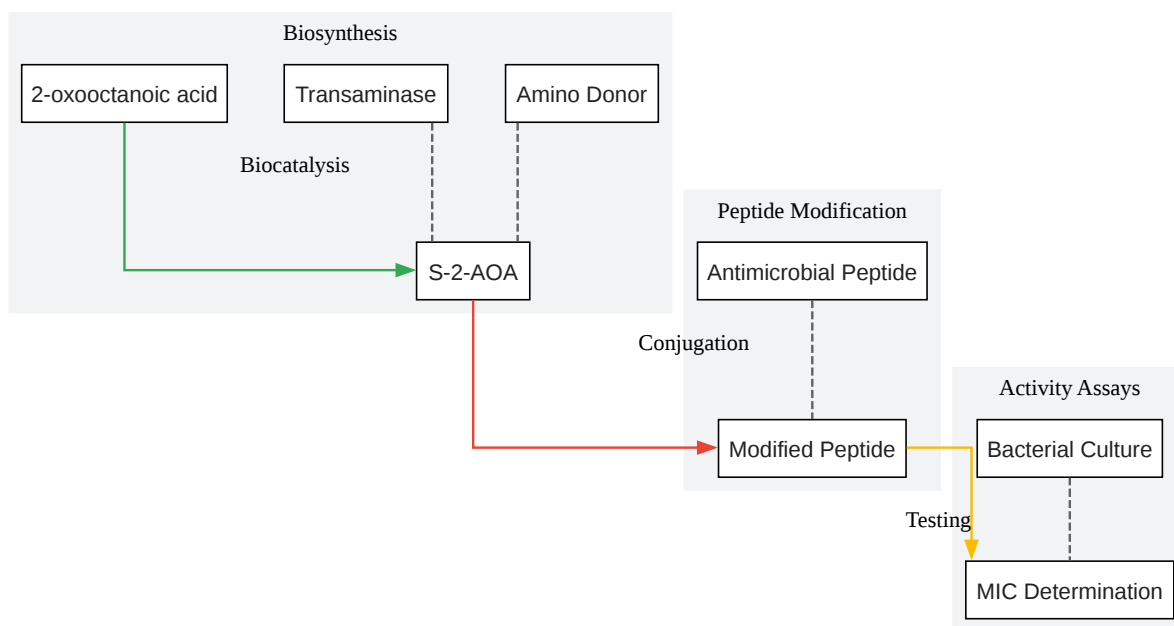
- **Reaction Mixture Preparation:** A reaction mixture is prepared containing 2-oxooctanoic acid (the amino acceptor), an amino donor (e.g., L-alanine), pyridoxal 5'-phosphate (PLP) as a cofactor, and the purified transaminase enzyme in a suitable buffer (e.g., Tris-HCl).

- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.
- Monitoring: The conversion of 2-oxooctanoic acid to **2-aminooctanoic acid** is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC).
- Purification: The resulting (S)-**2-aminooctanoic acid** is purified from the reaction mixture using methods like ion-exchange chromatography.
- Analysis: The enantiomeric excess of the purified product is determined using chiral chromatography.

The conversion efficiency of this biocatalytic process is reported to be between 52% and 80%, depending on the ratio of the amino group donor to the acceptor.^{[3][4]}

Workflow for Peptide Modification

The diagram below illustrates the general workflow from the biosynthesis of 2-AOA to its use in modifying an antimicrobial peptide.



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Workflow for 2-AOA synthesis and peptide modification.

Enhanced Antimicrobial Activity

The conjugation of 2-AOA to AMPs, such as a derivative of lactoferricin B, has been shown to significantly improve their antibacterial activity.[3] The lipophilic carbon chain of 2-AOA is thought to enhance the interaction of the peptide with bacterial membranes.

The following table summarizes the Minimal Inhibitory Concentrations (MIC) for a C-terminally modified lactoferricin B derivative against various bacterial strains.[4]

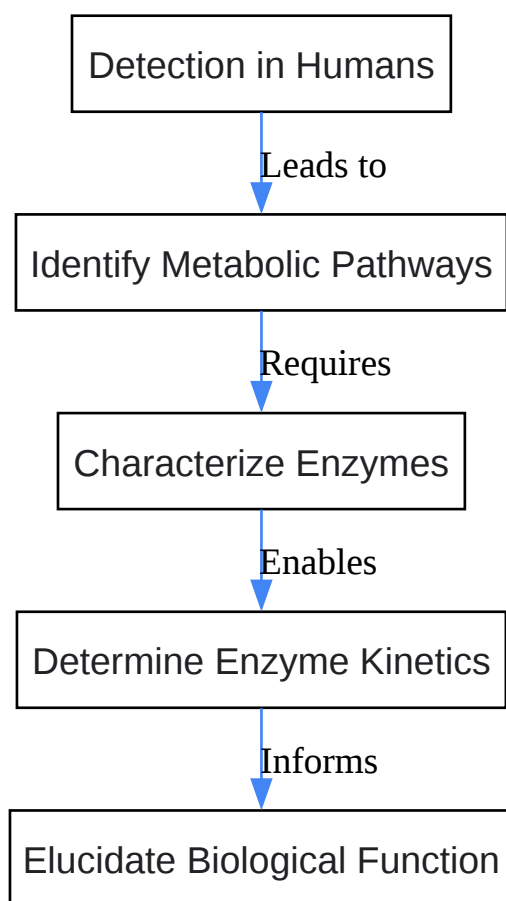
Bacterial Strain	MIC (µg/ml)
Escherichia coli	25
Bacillus subtilis	50
Salmonella typhimurium	100
Pseudomonas aeruginosa	200
Staphylococcus aureus	400

The antibacterial activity of the modified peptides was improved by up to 16-fold compared to the unmodified peptide.[3][4]

Signaling Pathways and Endogenous Role: A Knowledge Gap

Currently, there is a notable absence of information in the scientific literature regarding the specific signaling pathways in which endogenous 2-AOA may be involved in humans. The enzymes responsible for its synthesis and degradation within human cells have not been characterized, and therefore, no kinetic data for these processes is available. The classification of 2-AOA as a secondary metabolite suggests a potential, yet undiscovered, role in physiological or pathophysiological processes.[1] Future research is required to elucidate the endogenous metabolic fate and function of this amino fatty acid.

The logical relationship for future research to address this gap is outlined below.



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Logical progression for future 2-AOA research.

Conclusion

2-Aminooctanoic acid is a recognized human metabolite with a defined chemical structure. While its endogenous role in human metabolism remains largely unexplored, it has emerged as a valuable molecule in the field of drug development, specifically for the enhancement of antimicrobial peptides. The detailed protocols for its biotechnological synthesis and the quantitative data on the improved efficacy of 2-AOA-modified peptides provide a solid foundation for further research in this area. For researchers and scientists, the current knowledge on 2-AOA presents a dual opportunity: to further exploit its properties in therapeutic design and to investigate its undiscovered endogenous functions within human physiology.

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- To cite this document: BenchChem. [2-Aminooctanoic Acid in Human Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770475#2-aminooctanoic-acid-role-in-human-metabolism]

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